molecular formula C18H13F3N4O4S B2522410 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226440-34-1

2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2522410
CAS No.: 1226440-34-1
M. Wt: 438.38
InChI Key: JKMJPRCHHVQZIL-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a 3-nitrophenyl group at the 5-position of the imidazole core and a 4-(trifluoromethoxy)phenyl group at the 1-position. A thioacetamide moiety (-S-CH2-CONH2) is attached at the 2-position via a sulfur atom. The molecular formula is C18H14F3N4O3S (calculated), with a molecular weight of approximately 423.4 g/mol .

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O4S/c19-18(20,21)29-14-6-4-12(5-7-14)24-15(9-23-17(24)30-10-16(22)26)11-2-1-3-13(8-11)25(27)28/h1-9H,10H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJPRCHHVQZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide , with CAS number 1226440-34-1 , is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F3N4O4SC_{18}H_{13}F_{3}N_{4}O_{4}S, with a molecular weight of 438.4 g/mol . The structure features a complex arrangement of functional groups, including a nitrophenyl moiety, trifluoromethoxy group, and an imidazole ring, which contribute to its biological properties.

PropertyValue
CAS Number1226440-34-1
Molecular FormulaC₁₈H₁₃F₃N₄O₄S
Molecular Weight438.4 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines.

A study evaluating related compounds reported IC50 values for several derivatives against human cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). While specific IC50 data for the compound is not yet published, the structural similarities suggest potential activity.

CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The presence of the imidazole ring suggests potential inhibition of enzymes critical for cancer cell proliferation and bacterial survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis and halt the cell cycle in cancer cells, making them promising candidates for further development.
  • Molecular Interactions : Computational studies indicate that the trifluoromethoxy and nitrophenyl groups enhance binding affinity to target proteins, potentially increasing efficacy.

Case Studies

Several studies have explored the synthesis and biological evaluation of imidazole derivatives:

  • Study on Anticancer Activity : A recent study synthesized various imidazole-based compounds and tested their efficacy against multiple cancer cell lines, revealing that modifications in the side chains significantly influenced their anticancer activity.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar compounds, demonstrating substantial inhibition against clinically relevant pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Compound 1 : 2-((5-(4-Methoxyphenyl)-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)Acetamide (CAS 1226457-17-5)
  • Structural Difference : The 5-position substituent is a 4-methoxyphenyl group (electron-donating) instead of 3-nitrophenyl.
  • Solubility: The methoxy group may enhance aqueous solubility relative to the nitro group. Molecular Weight: 423.4 g/mol (identical to the target compound) .
Compound 2 : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide (Compound 9, )
  • Structural Differences :
    • 5-position: 4-fluorophenyl (electron-withdrawing but less polar than nitro).
    • 1-position: 4-methoxyphenyl (electron-donating).
    • Acetamide linked to a thiazole ring instead of a free -NH2.
  • Impact :
    • Bioactivity : The thiazole moiety may enhance interactions with enzymes like cyclooxygenase (COX1/2), as suggested by ’s focus on COX inhibition.
    • Synthesis : Uses potassium carbonate and 2-chloro-N-(thiazol-2-yl)acetamide under reflux, similar to the target compound’s likely synthetic route .
Compound 3 : 2-((5-(4-Methoxyphenyl)-1-(3-(Trifluoromethyl)phenyl)-1H-Imidazol-2-yl)thio)-N-Methylacetamide (CAS 1226430-13-2)
  • Structural Differences :
    • 1-position: 3-(trifluoromethyl)phenyl (meta-substituted vs. para-trifluoromethoxy).
    • Acetamide: N-methyl substitution instead of -NH2.
  • Steric Effects: Methylation of the acetamide may reduce hydrogen-bonding capacity .

Physicochemical and Electronic Properties

Property Target Compound Compound 1 (CAS 1226457-17-5) Compound 2 ()
5-Position Substituent 3-Nitrophenyl (NO2) 4-Methoxyphenyl (OCH3) 4-Fluorophenyl (F)
1-Position Substituent 4-Trifluoromethoxyphenyl 4-Trifluoromethoxyphenyl 4-Methoxyphenyl
Acetamide Group -NH2 -NH2 -N-(Thiazol-2-yl)
Molecular Weight ~423.4 g/mol 423.4 g/mol ~437.4 g/mol (estimated)
Electronic Profile Strongly electron-withdrawing Electron-donating Moderately electron-withdrawing
  • Key Trends :
    • Nitro groups reduce solubility but may enhance binding to electron-deficient enzyme pockets.
    • Trifluoromethoxy groups improve metabolic stability and membrane penetration.

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